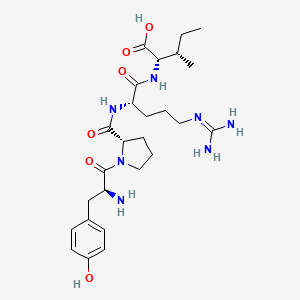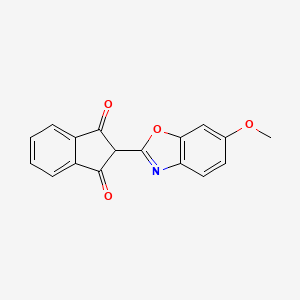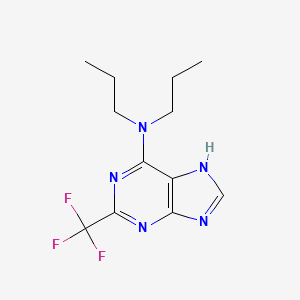
N,N-dipropyl-2-(trifluoromethyl)-7H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dipropyl-2-(trifluoromethyl)-7H-purin-6-amine: is a chemical compound with a complex structure that includes a purine base substituted with dipropyl and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dipropyl-2-(trifluoromethyl)-7H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with a purine derivative, which is then subjected to a series of reactions to introduce the dipropyl and trifluoromethyl groups.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
化学反応の分析
Types of Reactions:
Oxidation: N,N-dipropyl-2-(trifluoromethyl)-7H-purin-6-amine can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted purine compounds.
科学的研究の応用
Chemistry: N,N-dipropyl-2-(trifluoromethyl)-7H-purin-6-amine is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound may be used to study the interactions of purine derivatives with various biological targets, including enzymes and receptors.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N,N-dipropyl-2-(trifluoromethyl)-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the dipropyl groups may influence its solubility and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
N,N-dipropyl-2-(trifluoromethyl)-7H-purin-6-amine: can be compared with other purine derivatives, such as:
Uniqueness: The unique combination of dipropyl and trifluoromethyl groups in this compound imparts distinct chemical and physical properties, making it valuable for specific applications where these characteristics are advantageous.
特性
CAS番号 |
830330-40-0 |
|---|---|
分子式 |
C12H16F3N5 |
分子量 |
287.28 g/mol |
IUPAC名 |
N,N-dipropyl-2-(trifluoromethyl)-7H-purin-6-amine |
InChI |
InChI=1S/C12H16F3N5/c1-3-5-20(6-4-2)10-8-9(17-7-16-8)18-11(19-10)12(13,14)15/h7H,3-6H2,1-2H3,(H,16,17,18,19) |
InChIキー |
UYESTINTQLFDLF-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)C1=NC(=NC2=C1NC=N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


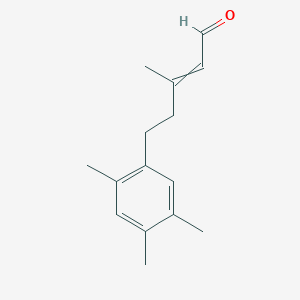

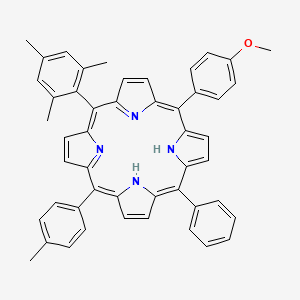
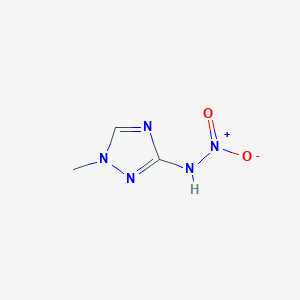
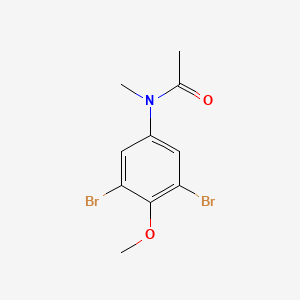
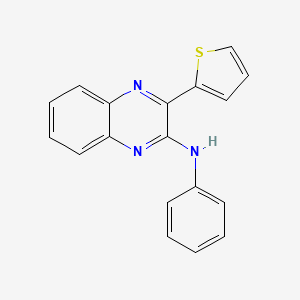
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(3-fluorophenyl)urea](/img/structure/B14203144.png)
![Piperidine, 4-(3-chloro-4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B14203150.png)

![3-Benzyl-7-(2-oxoethyl)-3-azabicyclo[3.2.1]octane-6-carbaldehyde](/img/structure/B14203160.png)
![1-{3-[3-(3,4-Dihydro-2H-pyrrol-5-yl)phenoxy]propyl}piperidine](/img/structure/B14203163.png)
![2-[Bis(2-sulfanylethyl)amino]-4,6-dimethylphenol](/img/structure/B14203166.png)
